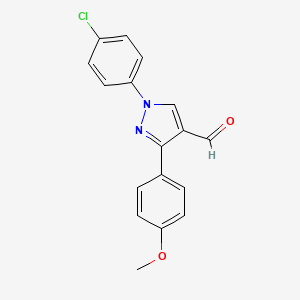

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Description

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a carbaldehyde group at position 4, a 4-chlorophenyl substituent at position 1, and a 4-methoxyphenyl group at position 2. Its molecular formula is C₁₇H₁₃ClN₂O₂, with a molecular weight of 324.75 g/mol. The compound’s structural uniqueness arises from the electron-withdrawing chlorine (Cl) and electron-donating methoxy (-OCH₃) groups, which influence its reactivity, solubility, and biological interactions.

Structure

3D Structure

Properties

CAS No. |

618098-51-4 |

|---|---|

Molecular Formula |

C17H13ClN2O2 |

Molecular Weight |

312.7 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C17H13ClN2O2/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-11H,1H3 |

InChI Key |

IUJBSEZTTFSKNC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The target compound is synthesized from (E)-1-(4-chlorophenyl)-2-(1-(4-methoxyphenyl)ethylidene)hydrazine (7b). The hydrazine derivative (7b) reacts with the Vilsmeier reagent in 1,2-dichloroethane under reflux (70–80°C) for 4–6 hours. The reaction proceeds via electrophilic substitution at the pyrazole’s 4-position, followed by hydrolysis to yield the aldehyde (Fig. 1).

Key Data:

-

Purification: Recrystallization from ethanol.

-

Characterization:

-

¹H NMR (DMSO-d₆): δ 9.97 (s, 1H, CHO), 9.32 (s, 1H, pyrazole), 8.01 (d, J = 9.0 Hz, 2H, Ar), 7.89 (d, J = 9.0 Hz, 2H, Ar), 7.64 (d, J = 9.0 Hz, 2H, Ar), 7.05 (d, J = 9.0 Hz, 2H, Ar), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 1.37 (t, J = 7.0 Hz, 3H, CH₃).

-

¹³C NMR: δ 191.2 (CHO), 160.1 (C-O), 139.8–114.9 (aromatic carbons), 69.5 (OCH₂), 22.5 (CH₂CH₃).

This method’s efficiency is attributed to the regioselectivity of the Vilsmeier reagent, which preferentially targets the pyrazole’s 4-position due to electronic and steric factors.

Oxidation of Pyrazol-4-ylmethanol Derivatives

While less common, the oxidation of pyrazol-4-ylmethanol intermediates provides an alternative route. This method involves reducing the aldehyde to its corresponding alcohol using sodium borohydride (NaBH₄) and subsequently re-oxidizing it back to the aldehyde.

Procedure and Limitations

-

Reduction Step:

-

Oxidation Step:

Comparative Analysis of Synthetic Routes

The Vilsmeier-Haack method is superior for large-scale synthesis due to its simplicity and efficiency. In contrast, the oxidation route is reserved for scenarios where aldehyde functionalization requires intermediate alcohol stabilization.

Applications and Derivatives

This compound is a precursor for:

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 300.76 g/mol. Its structure features a pyrazole ring substituted with both a chlorophenyl and a methoxyphenyl group, enhancing its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, as anticancer agents. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluated the compound against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, revealing an IC50 value of 0.39 µM for HCT116 cells, indicating potent anticancer properties .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential in treating inflammatory diseases.

- Research Findings : In vitro studies demonstrated that derivatives of this compound can significantly reduce the production of TNF-α and IL-6 in activated macrophages, which are key contributors to inflammation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against various bacterial strains.

- Study Results : In a comparative analysis, derivatives of this compound displayed inhibition zones against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial activity .

Synthetic Applications

The synthesis of this compound is achieved through various methods, including the Vilsmeier-Haack reaction, which allows for the introduction of aldehyde functionality into pyrazole derivatives.

Synthesis Methodology

- The synthesis typically involves reacting phenylhydrazine with appropriate carbonyl compounds to form the pyrazole ring, followed by subsequent modifications to introduce the chlorophenyl and methoxyphenyl groups.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The chlorophenyl and methoxyphenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Anti-Inflammatory Activity

- Target Compound : Derivatives of this compound exhibit prostaglandin inhibition comparable to celecoxib (a COX-2 inhibitor) at 5 mg/kg, with ulcer indices in the safe range (UI = 2.10–4.27) .

- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde : When converted to triazolethione derivatives (e.g., compound 159 ), it shows significant anti-inflammatory activity (IC₅₀ = 12.4 µM), attributed to the thione group’s ability to modulate reactive oxygen species (ROS) .

Antimicrobial Activity

- 1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde : Demonstrates broad-spectrum antibacterial activity (MIC = 8–16 µg/mL against E. coli and B. subtilis), outperforming streptomycin in halogen-substituted analogues .

- 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde (5d) : Shows DNA gyrase inhibition (IC₅₀ = 4.32 µM) against E. coli, highlighting the role of methoxy groups in targeting bacterial topoisomerases .

Anticancer Activity

Biological Activity

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, also known as a pyrazole derivative, is a compound that has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its potential applications in medicinal chemistry.

- Molecular Formula : C17H13ClN2O2

- Molecular Weight : 312.75 g/mol

- CAS Number : Not specified in the provided data.

Synthesis

The synthesis of pyrazole derivatives typically involves various methods including cyclization reactions. The specific synthesis pathway for this compound may include the use of reagents such as phosphorus oxychloride and dimethylformamide in the Vilsmeier-Haack reaction to introduce the aldehyde functional group effectively.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives. For instance, a study evaluating various pyrazole compounds found that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 7b | 0.25 | S. epidermidis |

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory effects. In a comparative study, several compounds were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Some derivatives showed up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 4g | 76 | 86 |

| 4i | 61 | 76 |

Anticancer Potential

The anticancer properties of pyrazole derivatives have also been explored, with some compounds showing cytotoxic effects against various cancer cell lines. A study highlighted that certain pyrazoles could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Case Studies

- Antimicrobial Efficacy : A comprehensive evaluation of five pyrazole derivatives indicated that compound 7b had superior antimicrobial activity compared to others, which was attributed to its structural characteristics that enhance membrane permeability .

- Inflammation Models : In vivo studies using carrageenan-induced edema models demonstrated that selected pyrazole compounds significantly reduced inflammation markers, showcasing their therapeutic potential in treating inflammatory diseases .

- Cytotoxicity Assays : Research involving various cancer cell lines revealed that specific pyrazoles induced cell cycle arrest and apoptosis, making them candidates for further development as anticancer drugs .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The compound can be synthesized via the Vilsmeier-Haack reaction, where 3-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one reacts with 4-chlorobenzaldehyde in the presence of POCl₃ and DMF. This method ensures regioselective formylation at the pyrazole C4 position . Alternative routes include cyclocondensation of hydrazines with β-ketoaldehydes under reflux in ethanol, using p-toluenesulfonic acid as a catalyst to enhance cyclization efficiency . Key parameters include maintaining anhydrous conditions and stoichiometric control (e.g., 1:1.2 molar ratio of hydrazine to aldehyde) to minimize side reactions like over-oxidation .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aldehyde proton at δ 9.8–10.2 ppm) and confirm regiochemistry .

- FT-IR : Confirms the aldehyde group (C=O stretch at ~1700 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (calc. for C₁₇H₁₃ClN₂O₂: 320.06 g/mol) and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HepG2), testing concentrations from 1–100 μM. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with halogen (F, Br) or electron-donating groups (e.g., -OCH₃) at the 4-chlorophenyl or 4-methoxyphenyl positions. Compare logP values (HPLC-derived) and IC₅₀ trends to correlate hydrophobicity with activity .

- Aldehyde Modifications : Reduce the aldehyde to alcohol (NaBH₄) or convert to oxime (NH₂OH·HCl) to assess the role of electrophilicity in target binding .

Q. What computational approaches are suitable for predicting binding modes and targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to dock the compound into crystal structures of targets (e.g., COX-2, EGFR). Focus on π-π stacking between aromatic rings and active-site residues .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for reactivity prediction .

Q. How can contradictory bioactivity data between studies be resolved?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., serum concentration in cell cultures, solvent DMSO %). For example, >1% DMSO may inhibit CYP450, altering cytotoxicity .

- Orthogonal Validation : Confirm antifungal activity via both agar diffusion and time-kill assays to distinguish static vs. cidal effects .

Q. What strategies improve stability during long-term storage or in biological matrices?

Methodological Answer:

- Degradation Studies : Use HPLC-UV to monitor stability under pH 1–13 (simulated GI tract) and UV light. Lyophilization in amber vials with desiccants (e.g., silica gel) prevents aldehyde oxidation .

- Prodrug Design : Conjugate the aldehyde with PEG or amino acids to enhance plasma stability while retaining activity .

Q. How can regiochemical ambiguities in synthesis be addressed?

Methodological Answer:

- X-Ray Crystallography : Resolve crystal structures of intermediates (e.g., hydrazones) to confirm regioselectivity. For example, the aldehyde group’s position is confirmed via C4 carbonyl geometry .

- NOESY NMR : Detect spatial proximity between H-3 pyrazole and methoxy protons to rule out alternative cyclization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.